Bis(2-chloroethyl) phosphonate
Overview
Description
Bis(2-chloroethyl) phosphonate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₃P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical processes.
Mechanism of Action
Target of Action
Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C6H12Cl3O3P Similar compounds, such as bisphosphonates, are known to have a high affinity for bone mineral and exhibit inhibitory effects on osteoclasts .
Mode of Action
It is mentioned that the compound is used as a solvent and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This, in turn, inhibits DNA replication.
Biochemical Pathways
Bisphosphonates, which are structurally similar, are known to inhibit the enzyme farnesyl pyrophosphate synthase (fpps) in osteoclasts . FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function .
Biochemical Analysis
Biochemical Properties
It is known that phosphonates, a group of compounds to which Bis(2-chloroethyl) phosphonate belongs, play significant roles in various biochemical reactions .
Cellular Effects
It is known that phosphonates can have significant effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phosphonates can interact with biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phosphonates can have long-term effects on cellular function .
Metabolic Pathways
It is known that phosphonates are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl) phosphonate typically involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite. This intermediate is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate. The final step involves the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride in the presence of triphenyl phosphine oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(2-chloroethyl) phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Bis(2-chloroethyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphonate group.
Tris(2-chloroethyl) phosphite: An intermediate in the synthesis of bis(2-chloroethyl) phosphonate.
Uniqueness: this compound is unique due to its specific reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXLVWDCPTFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147863 | |
Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-32-8, 1070-42-4 | |
Record name | NSC408667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.